[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate
Overview
Description
The compound belongs to a class of organic molecules that include chromen and acetate functional groups. These compounds are significant in chemical synthesis and pharmaceutical research due to their diverse biological activities and complex molecular structures.
Synthesis Analysis
The synthesis of related chromen derivatives typically involves condensation, cyclization, and oxidation reactions. For instance, the synthesis of pentamethyl-4H-1,3-benzodioxin-6-ol, a multifunctional antioxidant, is achieved through condensation of trimethylhydroquinone with acetaldehyde in an acid-catalyzed reaction, followed by oxidation behaviors in various conditions (Rosenau et al., 2002).
Molecular Structure Analysis
The structural analysis of chromen derivatives like the isomeric compounds 2-(2,4,4-trimethyl-3,4-dihydro-2H-benzo[h]chromen-2-yl)-1-naphthol and its analogs has been elucidated through IR, NMR, and crystallography, providing insights into their molecular configurations and the influence of substituents on their spatial arrangement (Srinivasan et al., 2012).
Chemical Reactions and Properties
Chromen derivatives undergo various chemical reactions, including photo-reorganization, leading to the formation of complex pentacyclic compounds (Dalai et al., 2017). Their reactivity can be influenced by substituents, affecting their chemical behavior and the formation of products under different conditions.
Scientific Research Applications
Synthesis Methods
The compound “[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate” and its derivatives are synthesized through various methods. For instance, an efficient synthesis of benzopyrone derivatives, including 7-amino-9-hydroxy-6-oxo-6H-benzo[c]chromene-8-carbonitrile, was reported through Claisen condensation and subsequent reactions (El-Shaaer, 2012). Another synthesis approach involved the reaction of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester with ethyl bromoacetate, yielding various derivatives (Čačić et al., 2009).
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of the compound's derivatives. For instance, synthesized 7-amino-9-hydroxy-6-oxo-6H-benzo[c]chromene-8-carbonitrile derivatives were studied for their antimicrobial activities (El-Shaaer, 2012). Additionally, the antibacterial activity of novel 3,6-disubstituted coumarin derivatives, possibly related to the compound , has been evaluated against various bacterial strains (Velpula et al., 2015).
Antineoplastic and Antioxidant Activities
The antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen derivatives, structurally similar to the compound, was evaluated, indicating potential in antitumor studies (Gašparová et al., 2013). Moreover, the antioxidant activity of synthesized coumarins, possibly related, was studied using different methods, suggesting their potential as antioxidants (Kadhum et al., 2011).
Miscellaneous Applications
The compound's derivatives also find applications in other areas. For instance, a study focused on the synthesis of 2H-chromen derivative from the red seaweed Gracilaria opuntia with antioxidative and anti-inflammatory properties (Makkar & Chakraborty, 2018).
Safety And Hazards
I couldn’t find specific information on the safety and hazards associated with this compound.
Future Directions
Given the limited information available, it’s difficult to speculate on future directions for research on this compound. However, given its structural similarity to forskolin1, it could be of interest in pharmacological research.
properties
IUPAC Name |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O8/c1-9-21(6)12-16(28)24(29)22(7)15(27)10-11-20(4,5)18(22)17(30-13(2)25)19(31-14(3)26)23(24,8)32-21/h9,15,17-19,27,29H,1,10-12H2,2-8H3/t15-,17-,18-,19-,21-,22-,23+,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBZMJGJWOYRBW-JZLRHMRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O)([C@]3(C(=O)C[C@](O[C@@]3([C@H]1OC(=O)C)C)(C)C=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Forskolin J |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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